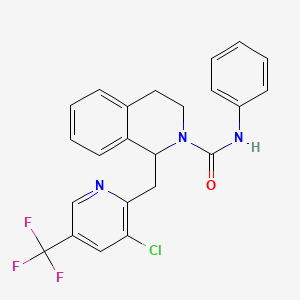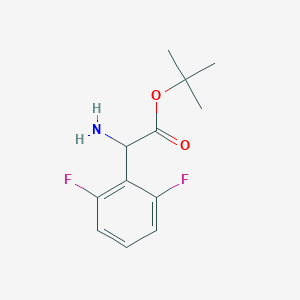![molecular formula C21H18N2O3S B2469512 methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate CAS No. 866871-00-3](/img/structure/B2469512.png)
methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate” is a chemical compound with the molecular formula C20H16N2O3S . It belongs to the class of compounds known as chromenes, which are heterocyclic compounds with a structure based on a benzene ring fused to a pyran ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of this compound is based on a chromeno[2,3-d]pyrimidine core, which is a fused ring system incorporating a benzene ring, a pyran ring, and a pyrimidine ring . The molecule also contains a thioacetate group attached to the chromeno[2,3-d]pyrimidine core .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, reactions of similar chromeno[2,3-d]pyrimidine derivatives have been studied . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Chromeno[2,3-d]pyrimidin-4-yl derivatives are synthesized through various chemical reactions and have shown promising applications in pharmacology. For instance, the synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives involves reactions that yield compounds with potential biological activities (Yin & Song, 2022). Similarly, fluorescent chromenopyrimidine derivatives have been synthesized, indicating their potential in developing fluorescence-based assays and sensors (Zonouzi et al., 2013).
Antimicrobial and Anticancer Activities
Several chromeno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial and anticancer activities. Novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones synthesized from isoxazolyl cyanoacetamide synthon have shown potent antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012). This highlights the compound's potential in developing new therapeutic agents for treating infections and inflammation.
Moreover, substituted chromene compounds, including those related to chromeno[2,3-d]pyrimidines, have been reported to display anticancerous properties, offering insights into the design of novel anticancer drugs (Abdelwahab & Fekry, 2022).
Material Science Applications
Chromeno[2,3-d]pyrimidine derivatives have also found applications in material science, particularly in the synthesis of heterocyclic chalcone derivatives containing thieno[2,3-d]pyrimidine-based chromophores. These compounds have been applied to polyester fibers, creating various hues and demonstrating their potential in dye and pigment industries (Ho & Yao, 2013).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by similar chromeno[2,3-d]pyrimidine derivatives , this compound could be a promising candidate for further study in medicinal chemistry.
Mecanismo De Acción
Target of Action
Methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate is a compound that has been synthesized and evaluated as a potential cytotoxic agent The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its cytotoxic activity
Biochemical Pathways
It is known that the compound has cytotoxic activity, suggesting that it may affect pathways related to cell growth and proliferation .
Result of Action
This compound has been evaluated for its cytotoxic activity against several cancer cell lines
Propiedades
IUPAC Name |
methyl 2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13-7-6-10-15-11-16-20(26-18(13)15)22-19(14-8-4-3-5-9-14)23-21(16)27-12-17(24)25-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPHHZMRQTBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide](/img/structure/B2469429.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2469430.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)
![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)
![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)
![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)


![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

